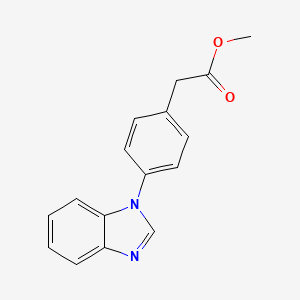
(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylacetic acid methyl ester group. Benzimidazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method involves the reaction of o-phenylenediamine with 4-bromoacetophenone to form the benzimidazole ring, followed by esterification with methanol to yield the final product. The reaction conditions often include the use of a suitable catalyst, such as hydrochloric acid, and heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用机制
The mechanism of action of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved may vary depending on the specific application and target .
相似化合物的比较
Benzimidazole: The parent compound, which shares the core benzimidazole structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness: (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is unique due to the presence of the phenylacetic acid methyl ester group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and interaction with biological targets compared to other benzimidazole derivatives .
属性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
methyl 2-[4-(benzimidazol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)10-12-6-8-13(9-7-12)18-11-17-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3 |
InChI 键 |
BXICFSJDBKHRFT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
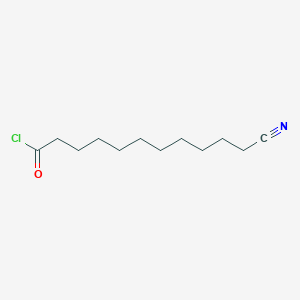
![7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride](/img/structure/B8286373.png)
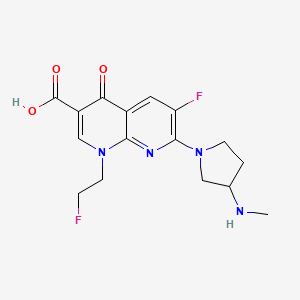
![4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B8286379.png)

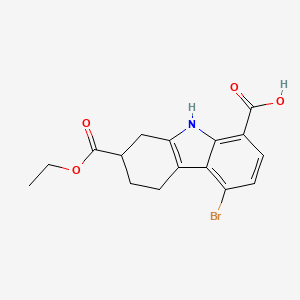
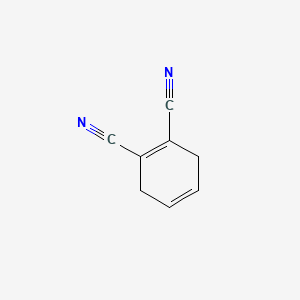
![(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B8286397.png)
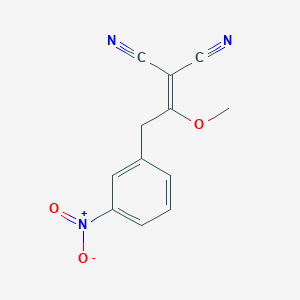
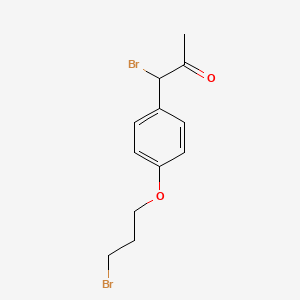
![2-(4-Chlorophenyl)-3-aminobenzo[b]thiophene](/img/structure/B8286415.png)


![2-[3-Hydroxy-5-[hydroxymethyl]phenyloxy]acetic acid, ethyl ester](/img/structure/B8286449.png)
